2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose
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Overview
Description
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, also known as ETC-169, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound is a derivative of glucose, a simple sugar that is essential for cellular metabolism. ETC-169 has been shown to inhibit the growth of cancer cells and has the potential to be used in cancer treatment.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the inhibition of glucose uptake by cancer cells. This compound targets the glucose transporter GLUT1, which is overexpressed in many cancer cells. By inhibiting GLUT1, this compound reduces the uptake of glucose by cancer cells, leading to their death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth of cancer cells in animal models, further supporting its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its specificity for cancer cells. This compound targets the glucose metabolism pathway, which is overactive in cancer cells but not in normal cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional cancer treatments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. One area of focus is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, researchers are exploring the potential of combining this compound with other cancer treatments to enhance its efficacy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, researchers are investigating the potential of this compound in other diseases, such as diabetes and Alzheimer's disease, which are also characterized by dysregulated glucose metabolism.
Synthesis Methods
The synthesis of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the reaction of 2-deoxy-D-glucose with tetradecanoyl chloride and diethylamine in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the glucose metabolism pathway. Cancer cells have a high demand for glucose to fuel their rapid growth and proliferation. This compound inhibits the uptake of glucose by cancer cells, leading to their death. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer, and has shown promising results.
properties
CAS RN |
124681-17-0 |
---|---|
Molecular Formula |
C23H43NO9 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
ethyl [1-oxo-1-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]tetradecan-2-yl] carbonate |
InChI |
InChI=1S/C23H43NO9/c1-3-5-6-7-8-9-10-11-12-13-14-19(33-23(31)32-4-2)22(30)24-17(15-25)20(28)21(29)18(27)16-26/h15,17-21,26-29H,3-14,16H2,1-2H3,(H,24,30)/t17-,18+,19?,20+,21+/m0/s1 |
InChI Key |
YYSMKPHMPHPRRE-POFDQXHJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)OCC |
SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
synonyms |
2-((2-ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose 2-ECTADG |
Origin of Product |
United States |
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